molecular formula C11H12N2O B2413980 1-(But-3-yn-1-yl)-3-phenylurea CAS No. 960619-87-8

1-(But-3-yn-1-yl)-3-phenylurea

Cat. No.: B2413980
CAS No.: 960619-87-8
M. Wt: 188.23
InChI Key: FONOIVYXYJGRCA-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-phenylurea is an organic compound that features a phenyl group attached to a urea moiety, with a but-3-yn-1-yl substituent

Scientific Research Applications

1-(But-3-yn-1-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Future Directions

The study of “1-(But-3-yn-1-yl)-3-phenylurea” could potentially contribute to various fields, depending on its properties. For example, if it has biological activity, it could be studied for potential medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with but-3-yn-1-amine. The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is exothermic and should be carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the but-3-yn-1-yl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionality.

    Substitution: Halogenated urea derivatives or substituted phenylureas.

Comparison with Similar Compounds

  • 1-(But-3-yn-1-yl)-3-methylurea
  • 1-(But-3-yn-1-yl)-3-ethylurea
  • 1-(But-3-yn-1-yl)-3-propylurea

Properties

IUPAC Name

1-but-3-ynyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOIVYXYJGRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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